Superior SAP2 Inhibitory Potency Over Epoxide Analogs
Aziridine-2-carboxylate derivatives built on the cis-2-benzyl-3-phenylaziridine scaffold exhibit second-order inhibition rate constants (k₂ₙₐ) against SAP2 that exceed those of the corresponding epoxide-based inhibitors. The Degel dissertation explicitly states that at SAP2, 'aziridines are even more active' than cis-configured epoxides [1]. Within a library of 41 amino acid/peptide-conjugated aziridine-2-carboxylates, the most active compounds A-07 and A-08 achieved k₂ₙₐ values of approximately 50,000 M⁻¹min⁻¹, while the best compounds in an expanded 46-compound series reached k₂ₙₐ values of 60,608 to 118,582 M⁻¹min⁻¹ [1]. The corresponding epoxide series was measurably weaker as a compound class, confirming the aziridine heterocycle as the preferred electrophilic warhead for SAP2 inhibition.
| Evidence Dimension | Second-order inhibition rate constant (k₂ₙₐ) against C. albicans SAP2 |
|---|---|
| Target Compound Data | Aziridine-2-carboxylates A-07/A-08: ~50,000 M⁻¹min⁻¹; best derivatives (A-28, A-31, A-43, A-45): 60,608–118,582 M⁻¹min⁻¹ |
| Comparator Or Baseline | Corresponding cis-configured epoxide-2-carboxylates: active but weaker (exact k₂ₙₐ values not tabulated in the same assay; class-level statement that aziridines are 'sogar aktiver' = even more active) |
| Quantified Difference | Aziridine class > epoxide class; top aziridine derivatives reach k₂ₙₐ up to 118,582 M⁻¹min⁻¹ |
| Conditions | FRET-based dilution assay (Kitz & Wilson method) using Dabcyl-Arg-Lys-Pro-Ala-Leu-Phe/Phe-Arg-Leu-Glu(EDANS)-ArgOH substrate; SAP2 from C. albicans; fluorescence detection at 540 nm (excitation 355 nm) |
Why This Matters
For procurement decisions in antifungal drug discovery programs targeting SAP2, the cis-aziridine scaffold provides a validated electrophilic warhead with documented potency advantage over epoxide analogs, reducing the risk of investing in a less active heterocyclic series.
- [1] Degel, B. Synthese und Testung cis-konfigurierter Aziridine als pseudo-irreversible Inhibitoren der sekretorischen Aspartatproteasen von Candida albicans. Doctoral Dissertation, Universität Würzburg, 2009. urn:nbn:de:bvb:20-opus-18339 View Source
